molecular formula C24H19FN2O3 B6513101 N-(3,4-dimethylphenyl)-3-(2-fluorobenzamido)-1-benzofuran-2-carboxamide CAS No. 888457-63-4

N-(3,4-dimethylphenyl)-3-(2-fluorobenzamido)-1-benzofuran-2-carboxamide

Cat. No.: B6513101
CAS No.: 888457-63-4
M. Wt: 402.4 g/mol
InChI Key: ROCBJTPLQOZTRQ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-(2-fluorobenzamido)-1-benzofuran-2-carboxamide is a synthetic small molecule based on a benzofuran carboxamide scaffold, designed for advanced research in medicinal chemistry and drug discovery. This compound belongs to a class of heterocyclic molecules that have demonstrated significant potential as modulators of biologically relevant aggregation processes, particularly in the context of neurodegenerative diseases . Research Applications and Value: Benzofuran-2-carboxamide derivatives have emerged as crucial pharmacological tools for studying the aggregation kinetics of amyloid-beta (Aβ42) peptides, a key pathological hallmark of Alzheimer's disease . These compounds can be chemically tailored to function either as inhibitors or promoters of Aβ42 fibrillogenesis, providing researchers with a powerful means to investigate the mechanisms of protein misfolding and aggregation . Furthermore, structurally similar benzofuran derivatives are frequently investigated in oncology research for their anti-proliferative and cytotoxic activities against various cancer cell lines, making this chemotype a versatile scaffold for developing novel therapeutics . Mechanism of Action: The planar aromatic structure of the benzofuran core allows these molecules to interact with and bind to the cross-β-sheet structures of protein aggregates, thereby modulating their self-assembly pathway . The specific substitution pattern on the benzofuran core and the N-phenyl ring—including the 3,4-dimethylphenyl and 2-fluorobenzamido groups in this compound—is critical in determining whether it acts to inhibit or accelerate aggregation, as well as influencing its binding affinity and selectivity . Notice to Researchers: This product is intended for Research Use Only and is not approved for human, therapeutic, or veterinary diagnosis. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-[(2-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O3/c1-14-11-12-16(13-15(14)2)26-24(29)22-21(18-8-4-6-10-20(18)30-22)27-23(28)17-7-3-5-9-19(17)25/h3-13H,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCBJTPLQOZTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Perkin Rearrangement of Substituted Coumarins

Microwave-assisted Perkin rearrangement has emerged as an efficient method for generating benzofuran-2-carboxylic acid precursors. In this process, methoxy-3-bromocoumarins undergo base-catalyzed rearrangement to yield 3-methylbenzofuran-2-carboxylic acids with quantitative yields. For example, bromination of 6,7-dimethoxycoumarin with N-bromosuccinimide (NBS) under microwave irradiation (85–89% yield) precedes rearrangement in basic conditions. This method benefits from reduced reaction times (3 hours vs. traditional 24-hour reflux).

Directed C–H Arylation for Benzofuran Functionalization

Installation of the N-(3,4-Dimethylphenyl)carboxamide Group

The C2 carboxamide group is introduced via amidation of benzofuran-2-carboxylic acid intermediates. Key methodologies include:

Two-Step Transamidation Protocol

A Boc-protected intermediate is first generated by reacting benzofuran-2-carboxylic acid with tert-butoxycarbonyl anhydride (Boc₂O) and 4-dimethylaminopyridine (DMAP) in acetonitrile (69% yield). Subsequent aminolysis with 3,4-dimethylaniline in toluene at 60°C affords the target carboxamide in 75–84% yield. This approach avoids hydrolysis to free acids, improving overall efficiency.

Direct Coupling Using Activating Agents

Traditional peptide coupling reagents like HATU or EDCI facilitate direct amidation. For example, activation of benzofuran-2-carboxylic acid with HATU in DMF, followed by reaction with 3,4-dimethylaniline in the presence of N,N-diisopropylethylamine (DIPEA), achieves 70–80% yields. Solvent choice critically impacts yield, with polar aprotic solvents (DMF, acetonitrile) outperforming ethers.

Industrial-Scale Synthesis Considerations

Patent literature highlights scalable processes for analogous compounds:

Continuous Flow Reactor Optimization

A patented method uses microreactors for the Perkin rearrangement step, reducing reaction time from hours to minutes. Ethyl 5-aminobenzofuran-2-carboxylate is reacted with N,N-bis(2-chloroethyl)amine in DCM under flow conditions (residence time: 8 min), achieving 92% conversion.

Crystallization and Purification

Final purification often involves sequential recrystallization from isopropyl alcohol (IPA) and methanol. For the target compound, cooling crystallization at −20°C yields 98% pure product with <0.5% residual solvents.

Comparative Analysis of Synthetic Routes

MethodStepsYield (%)Key AdvantagesLimitations
Perkin + Transamidation458High functional group toleranceRequires Boc protection/deprotection
C–H Arylation365Atom-economical, fewer stepsSensitive to moisture/oxygen
Direct Acylation270Simplicity, commercial reagentsLow regioselectivity

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-3-(2-fluorobenzamido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(3,4-dimethylphenyl)-3-(2-fluorobenzamido)-1-benzofuran-2-carboxamide has been studied for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, the benzofuran derivatives have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
  • Antiviral Properties : Research indicates that benzofuran derivatives can inhibit viral replication. The fluorine substitution may enhance binding affinity to viral proteins, making it a candidate for antiviral drug development .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes linked to disease pathways. For example, its structural similarity to known GSK3 inhibitors positions it as a potential therapeutic agent against conditions like Alzheimer's disease and diabetes .

Biological Research

The biological implications of this compound are significant:

  • Mechanism of Action Studies : Understanding how this compound interacts with molecular targets can provide insights into its pharmacodynamics. Studies focusing on receptor binding and enzyme inhibition are crucial for elucidating its therapeutic potential .
  • Toxicity Assessments : Evaluations of cytotoxicity against normal cell lines are essential to establish safety profiles. Initial findings indicate that related compounds display low toxicity at therapeutic concentrations, suggesting favorable safety margins for further development .

Materials Science

The unique properties of this compound also lend themselves to applications in materials science:

  • Polymer Chemistry : The compound can serve as a building block in the synthesis of advanced materials with specific chemical properties. Its ability to undergo various chemical reactions makes it suitable for creating functionalized polymers.

Case Studies and Research Findings

Several studies have explored the applications of benzofuran derivatives similar to this compound:

  • Anticancer Mechanisms : A study published in Nature Reviews demonstrated that benzofuran derivatives could induce apoptosis in cancer cells through mitochondrial pathways .
  • Antiviral Screening : Research conducted by the Journal of Medicinal Chemistry found that certain benzofuran compounds inhibited viral replication effectively, suggesting that modifications such as fluorination could enhance these effects .
  • Enzyme Inhibition : A recent investigation into GSK3 inhibitors highlighted the importance of structural modifications in enhancing potency against target enzymes involved in metabolic diseases .

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-(2-fluorobenzamido)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-3-(2-chlorobenzamido)-1-benzofuran-2-carboxamide
  • N-(3,4-dimethylphenyl)-3-(2-bromobenzamido)-1-benzofuran-2-carboxamide
  • N-(3,4-dimethylphenyl)-3-(2-iodobenzamido)-1-benzofuran-2-carboxamide

Uniqueness

N-(3,4-dimethylphenyl)-3-(2-fluorobenzamido)-1-benzofuran-2-carboxamide is unique due to the presence of the fluorobenzamido group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Biological Activity

N-(3,4-dimethylphenyl)-3-(2-fluorobenzamido)-1-benzofuran-2-carboxamide is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H22FN2O3C_{24}H_{22}FN_2O_3, with a molecular weight of 436.4 g/mol. The structure features a benzofuran core, which is known for its diverse biological activities. The presence of the fluorine atom and dimethyl substitution on the phenyl group enhances its lipophilicity and potential binding interactions with biological targets.

Property Value
Molecular FormulaC24H22FN2O3C_{24}H_{22}FN_2O_3
Molecular Weight436.4 g/mol
CAS Number888458-58-0
Melting PointNot Available
Biological ClassBenzofuran Derivative

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may act as an inhibitor or modulator of these targets, leading to significant pharmacological effects.

Potential Targets

  • Glycogen Synthase Kinase 3 (GSK3) : Studies have indicated that compounds structurally related to this compound exhibit inhibitory activity against GSK3, which plays a crucial role in cellular signaling and metabolism .
  • Trypanosoma brucei GSK3 : This compound has been evaluated for its efficacy against Trypanosoma brucei, the causative agent of sleeping sickness. Inhibitors targeting this enzyme have shown promise in reducing parasite viability .

Antiparasitic Activity

Research has demonstrated that this compound exhibits significant antiparasitic activity against T. brucei. In vitro studies revealed that compounds with similar structural motifs had EC50 values below 1 µM, indicating potent inhibition of parasite proliferation .

Antinociceptive Effects

In animal models, related benzofuran derivatives have shown antinociceptive properties comparable to traditional analgesics like morphine and aspirin. For instance, compounds in this class have been tested for their ability to alleviate pain through various routes of administration (intraperitoneal, subcutaneous) and demonstrated dose-dependent effects .

Case Studies

  • Inhibition of GSK3 in Trypanosomes : A study focused on aminopyrazole derivatives revealed that certain compounds exhibited low nanomolar affinity for TbGSK3 while maintaining selectivity over human kinases. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy against parasitic infections .
  • Comparative Analysis with Other Analgesics : A comparative study assessed the antinociceptive effects of benzofuran derivatives against established analgesics. The results indicated that the tested compounds were significantly more potent than aspirin and acetaminophen but less potent than morphine, suggesting a unique profile that could be exploited for developing new pain management therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,4-dimethylphenyl)-3-(2-fluorobenzamido)-1-benzofuran-2-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves coupling 1-benzofuran-2-carboxylic acid with substituted anilines and fluorobenzamides. Key steps include:

  • Amide bond formation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in anhydrous DMF or dichloromethane .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while lower temperatures (0–5°C) reduce side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR resolve benzofuran core signals (e.g., aromatic protons at δ 6.8–8.2 ppm) and confirm substituent positions. 19^{19}F NMR identifies the fluorobenzamido group (δ -110 to -120 ppm) .
  • X-ray crystallography : Resolves 3D conformation, particularly the orientation of the 3,4-dimethylphenyl group relative to the benzofuran plane .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]+ calculated for C₂₄H₂₀FN₂O₃: 427.1432) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :

  • Kinase inhibition assays : Screen against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to known benzofuran-based kinase inhibitors .
  • Antimicrobial testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity profiling : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the phenyl ring) impact bioactivity, and what computational tools predict these effects?

  • Methodological Answer :

  • SAR analysis : Compare analogues (e.g., 3-chloro vs. 3-fluoro substituents) using IC₅₀ values. For example, 3-fluorobenzamido derivatives show 2–3× higher kinase inhibition than chloro-substituted counterparts .
  • DFT calculations : Predict electron-withdrawing effects of fluorine on amide bond stability and HOMO-LUMO gaps .
  • Molecular docking (AutoDock Vina) : Simulate binding to EGFR (PDB ID: 1M17) to identify critical hydrogen bonds (e.g., between fluorobenzamido and Lys721) .

Q. How can contradictory data on cytotoxicity and selectivity be resolved across different cell lines?

  • Methodological Answer :

  • Mechanistic profiling : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis vs. autophagy) .
  • Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation, which may explain variability in IC₅₀ between cell lines .
  • Off-target screening : Utilize kinome-wide profiling (e.g., KINOMEscan) to rule out non-specific kinase interactions .

Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

  • Methodological Answer :

  • LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) to reduce LogP from ~3.5 (parent compound) to <2.5, enhancing aqueous solubility .
  • Prodrug design : Mask the carboxamide as an ester (e.g., pivaloyloxymethyl) for improved oral bioavailability .
  • Plasma protein binding assays : Use equilibrium dialysis to measure albumin binding (>90% in rodents), guiding dose adjustments .

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